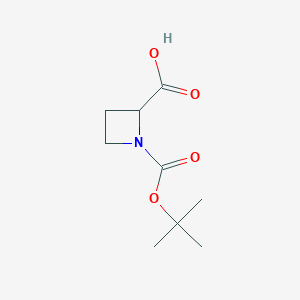
(3-Fluoro-4-hydroxyphenyl)boronic acid
Descripción general
Descripción
(3-Fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention for its unique properties and potential applications in organic synthesis, materials science, and medicinal chemistry. Its structure allows for interesting reactivity and bonding characteristics, making it a valuable molecule for various chemical transformations and applications (Golovanov & Sukhorukov, 2021).
Synthesis Analysis
The synthesis of (3-Fluoro-4-hydroxyphenyl)boronic acid involves several key steps, typically starting from fluorinated phenols or boronic esters. The precise methodology can vary, but common approaches include cross-coupling reactions, such as Suzuki-Miyaura couplings, that allow for the introduction of the boronic acid moiety into the fluorinated phenol framework (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of (3-Fluoro-4-hydroxyphenyl)boronic acid is characterized by a boronic acid group adjacent to a fluorine atom and a hydroxyl group on a phenyl ring. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with various substrates and ligands. Studies on similar boronic acid structures have highlighted the stability and versatility of these compounds in forming boronate esters and complexes with various molecules (Sivaev, 2023).
Chemical Reactions and Properties
(3-Fluoro-4-hydroxyphenyl)boronic acid participates in a variety of chemical reactions, leveraging the reactivity of both the boronic acid and the fluorine atom. It can act as a coupling partner in cross-coupling reactions, as well as engage in the formation of cyclic boronate esters and complexes. The presence of the fluorine atom influences the acid's electrophilicity and overall reactivity pattern (Mereddy et al., 2018).
Physical Properties Analysis
The physical properties of (3-Fluoro-4-hydroxyphenyl)boronic acid, such as solubility, melting point, and stability, are influenced by the presence of both the boronic acid and the fluorine atom. These properties are crucial for its handling and application in various chemical processes and formulations. Detailed physical property data typically require experimental determination specific to this compound.
Chemical Properties Analysis
The chemical properties of (3-Fluoro-4-hydroxyphenyl)boronic acid, including acidity, reactivity towards diols and amines, and stability in various environments, are key to its application in synthesis and materials science. Its ability to form stable boronate esters underlies many of its applications in catalysis, polymer chemistry, and bioconjugation techniques (Plescia & Moitessier, 2020).
Aplicaciones Científicas De Investigación
Field: Organic Chemistry
- Results : Successful SM coupling using (3-Fluoro-4-hydroxyphenyl)boronic acid has been reported in various contexts . For example, it has been employed in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls.
Boron/Nitrogen-Doped Polymer Nano/Microspheres
Field: Materials Science
Carbon Quantum Dots as Selective Fructose Sensors
Field: Analytical Chemistry
Palladium-Catalyzed Aminocarbonylation and Cross-Coupling Reactions
Field: Synthetic Chemistry
Arylation of Bio-Supported Palladium Nanoparticles
Field: Nanotechnology
Synthesis of Leukotriene B4 Receptor Agonists
Field: Medicinal Chemistry
Safety And Hazards
“(3-Fluoro-4-hydroxyphenyl)boronic acid” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDLOJPYURCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629635 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-hydroxyphenyl)boronic acid | |
CAS RN |
182344-14-5 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



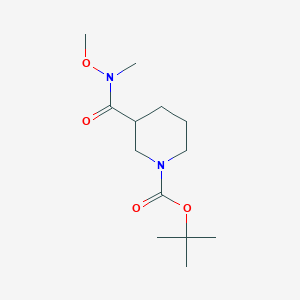
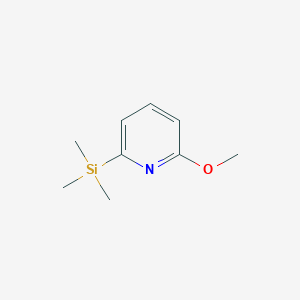
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
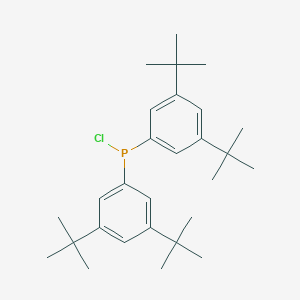
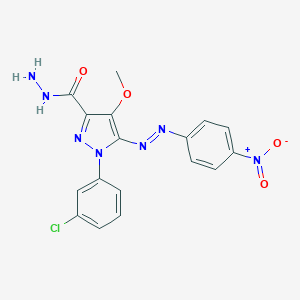
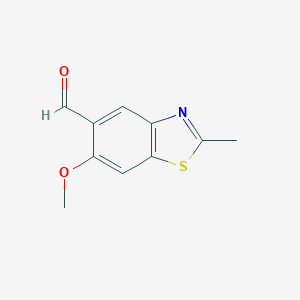
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)


![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

